molecular formula C10H10Br2O B7712177 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one CAS No. 1806582-25-1

2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one

Cat. No.: B7712177
CAS No.: 1806582-25-1
M. Wt: 305.99 g/mol
InChI Key: CACLYAKUZZTTHO-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O. It is a brominated derivative of propiophenone and is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

2-bromo-1-[4-(bromomethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACLYAKUZZTTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one typically involves the bromination of 1-(4-methylphenyl)propan-1-one. One common method includes the following steps:

    Bromination of 1-(4-methylphenyl)propan-1-one: This reaction is carried out by adding bromine to 1-(4-methylphenyl)propan-1-one in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylpropanones with various functional groups.

    Reduction: The major product is 1-(4-(bromomethyl)phenyl)propan-1-ol.

    Oxidation: The major product is 1-(4-(bromomethyl)phenyl)propanoic acid.

Scientific Research Applications

2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical research: For the development of new drugs and therapeutic agents.

    Material science: In the synthesis of polymers and advanced materials.

    Biological studies: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The carbonyl group also plays a crucial role in its reactivity, enabling reductions and oxidations.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the additional bromomethyl group.

    4-Bromo-1-phenylpropan-1-one: Similar structure but with the bromine atom at a different position.

    2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one
Reactant of Route 2
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one

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